molecular formula C14H16O2 B8033402 6-Butoxynaphthalen-2-OL

6-Butoxynaphthalen-2-OL

Cat. No.: B8033402
M. Wt: 216.27 g/mol
InChI Key: ZURYMAGYNVUZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butoxynaphthalen-2-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry. It has a molecular formula of C14H16O2 and a molecular weight of 216.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxynaphthalen-2-OL can be achieved through the Williamson ether synthesis. This method involves the reaction of naphthalen-2-ol (β-naphthol) with an alkyl halide in a basic medium. The process begins with the deprotonation of β-naphthol using sodium hydroxide to form a phenolate ion, which then undergoes nucleophilic substitution with an alkyl halide, such as iodobutane .

Experimental Procedure:

  • Add 1 g (6.9 mmol) of naphthalen-2-ol, 0.56 g (14 mmol) of sodium hydroxide, and 20 mL of ethanol to a 100 mL two-neck flask.
  • Heat the mixture under reflux until complete dissolution of the reagents.
  • Allow the mixture to cool slightly and slowly add 1 mL (8 mmol) of iodobutane.
  • Heat the mixture under reflux for 1 hour.
  • Cool the mixture and add it to a beaker with about 25 g of ice.
  • A white precipitate of this compound will form. Filter and wash the solid with cold water .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Butoxynaphthalen-2-OL primarily undergoes nucleophilic substitution reactions. The phenolate ion formed from deprotonation is a strong nucleophile that can react with various electrophiles .

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (base), alkyl halides (e.g., iodobutane).

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound to form corresponding quinones.

    Reduction: Catalytic hydrogenation can reduce the compound to form dihydro derivatives.

Major Products:

Scientific Research Applications

6-Butoxynaphthalen-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butoxynaphthalen-2-OL involves its interaction with molecular targets through nucleophilic substitution reactions. The phenolate ion formed from deprotonation is highly nucleophilic and can readily react with electrophiles, leading to the formation of various products. This compound’s effects are mediated through its ability to undergo these reactions under specific conditions .

Comparison with Similar Compounds

    2-Butoxynaphthalene: Similar in structure but differs in the position of the butoxy group.

    1-Bromo-2-butoxynaphthalene: Contains a bromine atom, making it more reactive in certain substitution reactions.

    2-Bromo-6-butoxynaphthalene: Another brominated derivative with different reactivity .

Uniqueness: 6-Butoxynaphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo nucleophilic substitution reactions efficiently makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

IUPAC Name

6-butoxynaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10,15H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURYMAGYNVUZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Butoxynaphthalen-2-OL
Reactant of Route 2
Reactant of Route 2
6-Butoxynaphthalen-2-OL
Reactant of Route 3
Reactant of Route 3
6-Butoxynaphthalen-2-OL
Reactant of Route 4
Reactant of Route 4
6-Butoxynaphthalen-2-OL
Reactant of Route 5
Reactant of Route 5
6-Butoxynaphthalen-2-OL
Reactant of Route 6
Reactant of Route 6
6-Butoxynaphthalen-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.